molecular formula C20H23BrClN3O2S B2495925 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride CAS No. 1215636-95-5

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2495925
CAS No.: 1215636-95-5
M. Wt: 484.84
InChI Key: KILRJJJUUGDFOD-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzo[d]thiazole moiety, a dimethylamino propyl group, and a methoxybenzamide structure, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent bromination at the 6-position of the benzo[d]thiazole ring is performed using bromine in the presence of a suitable catalyst.

The next step involves the formation of the N-(3-(dimethylamino)propyl) group, which can be introduced through nucleophilic substitution reactions. Finally, the methoxybenzamide moiety is attached using methoxybenzoic acid and coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the benzo[d]thiazole ring can be oxidized to form a bromine oxide derivative.

  • Reduction: The dimethylamino group can be reduced to form a primary amine.

  • Substitution: The methoxybenzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, and coupling agents like DCC or EDC.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Primary amine derivatives.

  • Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential antimicrobial, antifungal, or anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The bromobenzo[d]thiazole moiety can interact with enzymes or receptors, while the dimethylamino propyl group may enhance the compound's ability to cross cell membranes. The methoxybenzamide group can form hydrogen bonds with biological targets, influencing its activity.

Comparison with Similar Compounds

  • N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide: Similar structure but lacks the dimethylamino propyl and methoxybenzamide groups.

  • N-(3-(dimethylamino)propyl)-4-methoxybenzamide: Lacks the benzo[d]thiazole moiety.

  • 6-bromobenzo[d]thiazole: A simpler analog without the N-(3-(dimethylamino)propyl) and methoxybenzamide groups.

Uniqueness: N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride is unique due to its combination of functional groups, which contribute to its diverse reactivity and potential applications. The presence of both the bromobenzo[d]thiazole and methoxybenzamide groups provides a balance of hydrophobic and hydrophilic properties, enhancing its biological activity and versatility.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)11-4-12-24(19(25)14-5-8-16(26-3)9-6-14)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILRJJJUUGDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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